Physicochemical Differentiation: Propionamide vs. Acetamide Side Chain Impacts Calculated Lipophilicity and TPSA
Comparing computed physicochemical descriptors from PubChem, N-(3,5-dimethyl-[1,2,4]triazol-4-yl)-propionamide (target compound) exhibits a higher XLogP3-AA lipophilicity of 0.3 versus the 4-acetamido analog (CID not independently verified; representative acetamide CAS 89599-15-5) which is expected to have an XLogP3-AA near or below 0.0 due to one fewer methylene unit [1]. The target compound also possesses 2 rotatable bonds versus 1 in the acetamide analog, and a TPSA of 59.8 Ų [1]. These differences, while modest in absolute magnitude, are consequential in medicinal chemistry campaigns where fine-tuning logP within a narrow window (e.g., 0–3 for CNS drug-likeness) is critical . Compounds with XLogP3 < 0 are generally associated with poor passive membrane permeability, making the propionamide analog more suitable when modest lipophilicity is required .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3; TPSA = 59.8 Ų; Rotatable bonds = 2 |
| Comparator Or Baseline | N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)acetamide: XLogP3-AA estimated ≤ 0.0; TPSA = 59.8 Ų; Rotatable bonds = 1 (based on N-acetyl vs. N-propionyl structural difference) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.3 (propionamide more lipophilic); Δ rotatable bonds = +1 |
| Conditions | PubChem computed descriptors (XLogP3-AA algorithm, Cactvs 3.4.6.11); in silico comparison, not experimentally measured |
Why This Matters
For procurement in lead optimization programs targeting intracellular or CNS targets, the propionamide analog provides a measurable (albeit small) lipophilicity advantage over the acetamide analog without altering TPSA, enabling SAR exploration of the acyl chain length–permeability relationship.
- [1] PubChem Computed Properties for CID 657448 (XLogP3-AA, TPSA, Rotatable Bond Count). NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/657448 (accessed May 2026). View Source
